
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is a synthetic phospholipid derivative. It is a labeled compound used primarily in scientific research to study lipid metabolism and signaling pathways. The compound contains deuterium atoms, which makes it useful in mass spectrometry and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is synthesized through a multi-step process involving the esterification of glycerol with stearic acid and arachidonic acid. The deuterium labeling is introduced during the synthesis of the fatty acid chains. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the arachidonic acid chain to single bonds.
Substitution: The phosphocholine head group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acid derivatives.
Substitution: Phosphocholine derivatives with different head groups.
Aplicaciones Científicas De Investigación
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is widely used in scientific research, including:
Chemistry: Studying lipid oxidation and reduction mechanisms.
Biology: Investigating lipid metabolism and signaling pathways in cells.
Medicine: Exploring the role of phospholipids in diseases such as atherosclerosis and cancer.
Industry: Developing lipid-based drug delivery systems and functional foods.
Mecanismo De Acción
The compound exerts its effects by integrating into cell membranes and participating in lipid signaling pathways. It can activate protein kinase C and other signaling proteins, leading to changes in cell behavior. The deuterium labeling allows for precise tracking and quantification in metabolic studies.
Comparación Con Compuestos Similares
1-Stearoyl-2-arachidonoyl-sn-glycerol: A diacylglycerol derivative with similar fatty acid composition.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with a different head group.
Uniqueness: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is unique due to its deuterium labeling, which enhances its utility in analytical techniques. This labeling allows for more accurate studies of lipid metabolism and signaling compared to non-labeled analogs.
Propiedades
Fórmula molecular |
C46H84NO8P |
|---|---|
Peso molecular |
821.2 g/mol |
Nombre IUPAC |
[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i1D3,6D2,8D2,10D2,12D2 |
Clave InChI |
PSVRFUPOQYJOOZ-NIGIQULMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


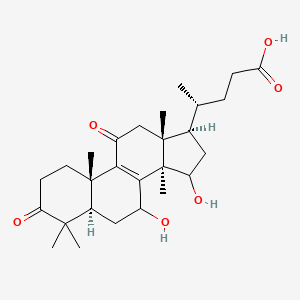
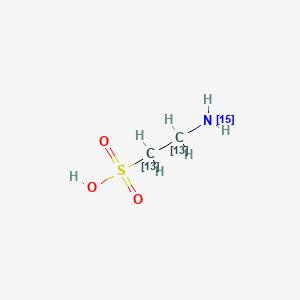
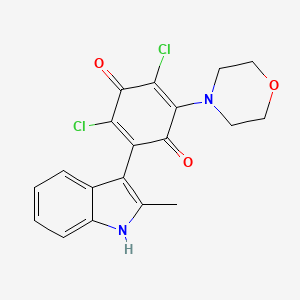
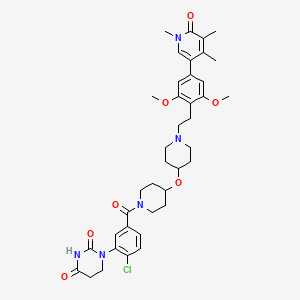
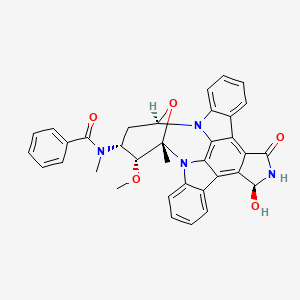
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
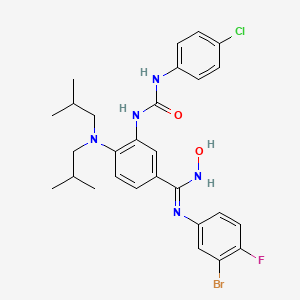
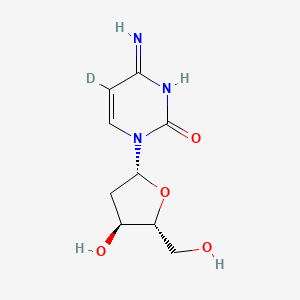
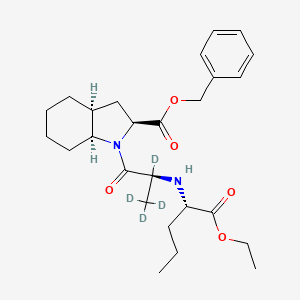
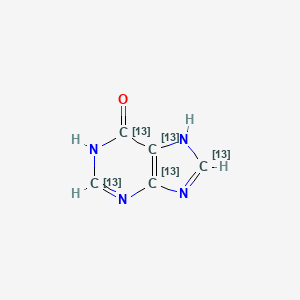
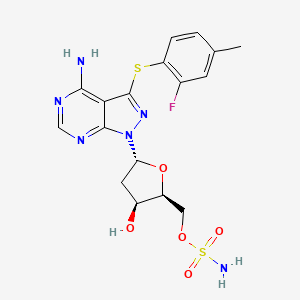
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)


